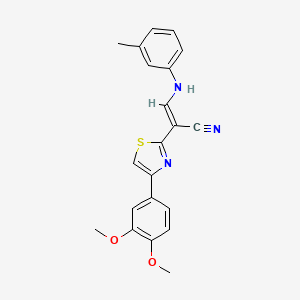

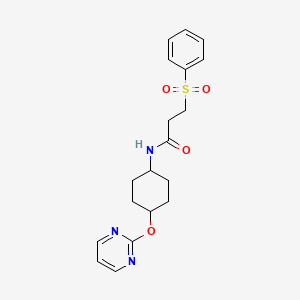

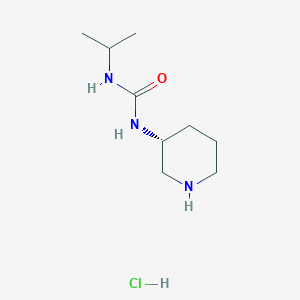

![molecular formula C13H19NO6S2 B3014874 N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide CAS No. 1235305-20-0](/img/structure/B3014874.png)

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide, also known as DTNB, is a chemical compound that has been widely used in scientific research. It is a yellow, water-soluble powder that is commonly used as a reagent in biochemical and physiological experiments. DTNB has several applications in scientific research, including its use as a colorimetric assay for the measurement of thiol groups in proteins and other biomolecules.

Aplicaciones Científicas De Investigación

Catalytic Reagents for Silylation

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide is explored as a potential catalytic reagent. For instance, Poly(N-bromobenzene-1,3-disulfonamide) and its derivatives have shown effectiveness in the silylation of alcohols, phenols, and thiols, which are crucial in synthetic chemistry (Ghorbani‐Vaghei et al., 2006).

Electrochemical Studies

The compound's derivatives have been subjected to electrochemical studies, revealing intricate redox behaviors. These studies provide insights into the electron-transfer processes of various sulfonamide derivatives, which are significant for understanding their reactivity and potential applications in electrochemistry (Asirvatham & Hawley, 1974).

Fluorescent Probe Development

Research in chemical, biological, and environmental sciences has leveraged sulfonamide derivatives for developing selective and sensitive fluorescent probes. These probes are used for detecting specific chemicals in various samples, showcasing the utility of the compound in analytical applications (Wang et al., 2012).

Synthesis of Sulfonamides and Sulfonyl Azides

The compound is also used in the synthesis of sulfonamides and sulfonyl azides from thiols, indicating its versatility in organic synthesis. Such transformations are crucial for developing various pharmaceuticals and chemicals (Maleki et al., 2013).

Sulfoxidation of Alkenes and Alkynes

In another application, derivatives of the compound are used in the sulfoxidation of alkenes and alkynes. This showcases its potential in organic transformations, particularly in synthesizing sulfoxides, which are important in various chemical industries (Zhang et al., 2016).

Propiedades

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO6S2/c1-19-12-4-3-11(7-13(12)20-2)22(17,18)14-8-10-5-6-21(15,16)9-10/h3-4,7,10,14H,5-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDSLGQPWMSBLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCS(=O)(=O)C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

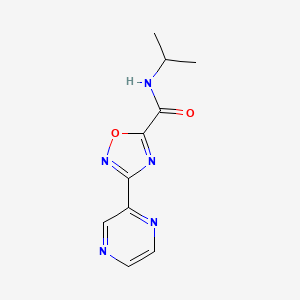

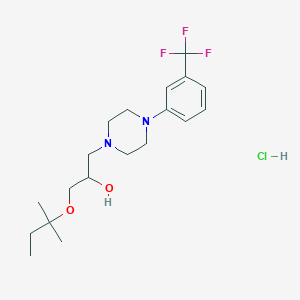

![7-Oxaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B3014803.png)

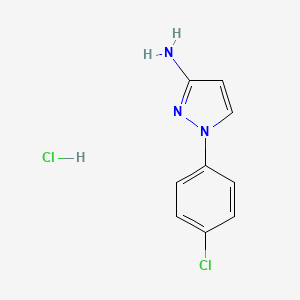

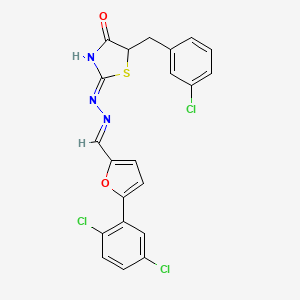

![1-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3014807.png)

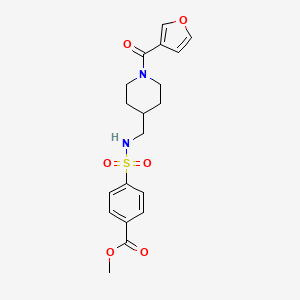

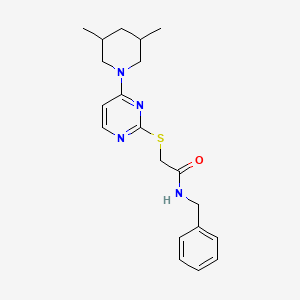

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B3014811.png)